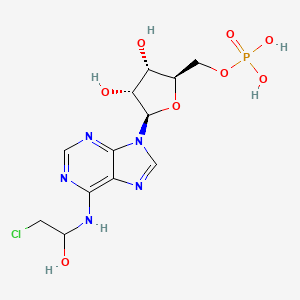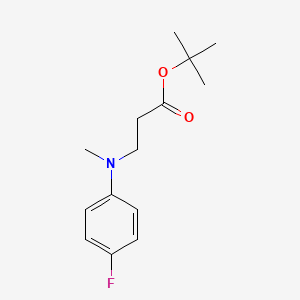
1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions
Industrial Production Methods
Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine core can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents.
科学研究应用
1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and photochemical applications.
作用机制
The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
相似化合物的比较
Similar Compounds
- 7-(Methylthio)-1,2,3,4-tetrafluoroacridine
- Other fluorinated acridine derivatives
Uniqueness
1,2,3,4-Tetrafluoro-7-(methylthio)acridine is unique due to the specific arrangement of fluorine atoms and the presence of the methylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
CAS 编号 |
643032-51-3 |
|---|---|
分子式 |
C14H7F4NS |
分子量 |
297.27 g/mol |
IUPAC 名称 |
1,2,3,4-tetrafluoro-7-methylsulfanylacridine |
InChI |
InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3 |
InChI 键 |
URQHQYXNBCUGAB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)

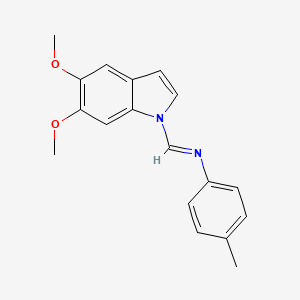
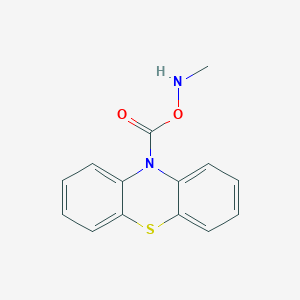
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
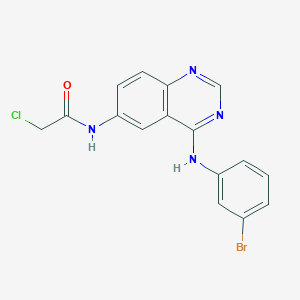
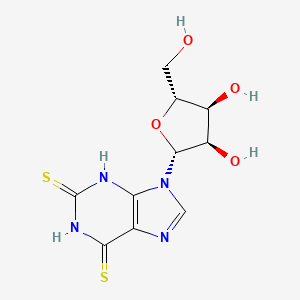
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)


